molecular formula C4H9NO5S B075922 L-Homocysteic acid CAS No. 14857-77-3

L-Homocysteic acid

Cat. No. B075922
CAS RN: 14857-77-3
M. Wt: 183.19 g/mol
InChI Key: VBOQYPQEPHKASR-VKHMYHEASA-N
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Description

Synthesis Analysis

L-Homocysteic acid and its derivatives can be synthesized through interactions with metal ions, such as those detailed in the study by Xu Zhang et al., where D,L-homocysteic acid formed complexes with alkali metal ions. Another synthesis approach involves creating organometallic complexes, as described by A. Pellerito et al., where triorganotin(IV) derivatives of L-homocysteic acid were synthesized, demonstrating the versatility of L-homocysteic acid in forming various compounds (Zhang et al., 2004) (Pellerito et al., 1997).

Molecular Structure Analysis

The molecular structure of L-homocysteic acid has been elucidated through various spectroscopic techniques. For example, the interaction with metal ions has provided insights into its coordination chemistry and molecular conformation. Studies like those conducted by Xu Zhang et al. and A. Pellerito et al. have used techniques such as FT-IR and Mossbauer spectroscopy to analyze the molecular structure of L-homocysteic acid complexes, revealing details about its coordination with metal ions and structural changes under different conditions (Zhang et al., 2004) (Pellerito et al., 1997).

Chemical Reactions and Properties

L-Homocysteic acid's ability to form complexes with various metal ions suggests a high reactivity and diverse chemical behavior. The formation of organometallic complexes as explored by Pellerito et al., highlights the chemical versatility and potential applications of L-homocysteic acid in synthesizing novel compounds with specific properties (Pellerito et al., 1997).

Scientific Research Applications

  • Neurological Research and Excitatory Neurotransmitter Role :

    • L-HCA has been suggested as a putative excitatory striatal neurotransmitter and might mimic certain aspects of Huntington's disease (HD) when used in striatal lesions (Beal et al., 1990).
    • It's proposed as a natural transmitter at N-methyl-D-aspartate (NMDA) receptors, potentially influencing cytopathology patterns in the chick retina in a manner similar to NMDA but different from kainic acid neurotoxicity (Olney et al., 1987).
  • Microbiological Applications :

    • L-HCA is toxic to Escherichia coli K12, with sensitivity increasing in cells using glutamate as a sole carbon source. Mutations at the gltS locus can confer resistance (Essenberg, 1984).
    • Certain bacteria, like Clostridium welchii and Escherichia coli, can decarboxylate L-HCA, indicating its involvement in bacterial metabolism (Jollès-Bergeret & Charton, 1971).
  • Physiological Effects :

    • L-HCA can influence membrane potential and neurotransmitter release in mammalian neurons, suggesting its role in neural signaling and potentially in disorders like schizophrenia (Herrling et al., 1989).
    • It has been shown to promote growth in hypophysectomized rats and increase serum somatomedin activity, linking it to growth hormone physiological action and cellular growth control (Clopath, Smith, & McCully, 1976).
  • Clinical Implications :

    • Homocysteine and homocysteic acid have been shown to affect glutamate receptors on rat lymphocytes, indicating their involvement in cell signaling mechanisms (Vladychenskaya, Tyulina, & Boldyrev, 2006).
    • L-HCA's role as an excitatory amino acid neurotransmitter is further supported by its interaction with NMDA-type receptors on striatal cholinergic interneurons (Lehmann, Tsai, & Wood, 1988).

Future Directions

L-Homocysteic acid, as an endogenous neurotransmitter ligand of NMDA receptors, has potential implications in the study of neurological disorders . Elevated levels of homocysteic acid are associated with various psychiatric disorders, including schizophrenia and affective disorders . Future research directions may include acquiring a greater knowledge of the function of salivary metabolites .

properties

IUPAC Name

(2S)-2-amino-4-sulfobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOQYPQEPHKASR-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020602
Record name (2S)-2-Amino-4-sulfobutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Homocysteic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-Homocysteic acid

CAS RN

14857-77-3
Record name Homocysteic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14857-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Homocysteic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Amino-4-sulfobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-HOMOCYSTEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW13F86W9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name L-Homocysteic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

261 °C
Record name L-Homocysteic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,740
Citations
JW Olney, MT Price, KS Salles, J Labruyere… - Brain research …, 1987 - Elsevier
L-Homocysteic acid (L-HCA) has been proposed as a natural transmitter at the N-methyl-D-aspartate (NMDA) subtype of excitatory amino acid receptor based on recent evidence that L-…
Number of citations: 121 www.sciencedirect.com
P Mareš, J Folbergrova, M Langmeier… - …, 1997 - Wiley Online Library
… Left: Sections from a rat given L-homocysteic acid (HCA), 5.5 mmol/kg intraperitoneally (ip) (4 … L-Homocysteic acid: an endogenous excitotoxic ligand of the NMDA receptor. Brain Res …
Number of citations: 67 onlinelibrary.wiley.com
S Ito, L Provini, E Cherubini - Neuroscience letters, 1991 - Elsevier
… The L-enantiomer, L-homocysteic acid (L-HC), has been proposed as an endogenous ligand with … and Zieglgansberger, W., LHomocysteic acid but not L-glutamate is an endogenous N-…
Number of citations: 45 www.sciencedirect.com
D Zhang, SA Lipton - Neuroscience letters, 1992 - Elsevier
To explore the possible role of l-homocysteic acid (HCA) as a retinal transmitter, whole-cell recordings with patch electrodes were performed on isolated rat retinal ganglion cells (RGCs…
Number of citations: 32 www.sciencedirect.com
SC Kim, MK Kim, YH Kim, SA Ahn… - Oncology …, 2014 - spandidos-publications.com
… Among the LMIs, two with 184.05 and 496.30 m/z were identified as L‑homocysteic acid (HCA) and lysophosphatidylcholine (LPC)(16: 0), respectively. The relative quantity of LPC (16: 0…
Number of citations: 21 www.spandidos-publications.com
DE Jane, DJ Chalmers, JAK Howard… - Journal of medicinal …, 1996 - ACS Publications
… Both the (2S,3S)- and (2S,3R)-isomers (7 and 8, respectively) at a concentration of 100 μM significantly potentiated depolarizations induced by 10 μM l-homocysteic acid (l-HCA) (% …
Number of citations: 12 pubs.acs.org
T Knöpfel, ML Zeise, M Cuénod, W Zieglgänsberger - Neuroscience letters, 1987 - Elsevier
The effects of ionophoretically applied l-homocysteate (l-HCA), l-glutamate (l-Glu) and N- methyl- d -aspartate (NMDA) were compared in rat neocortical neurons recorded intracellularly …
Number of citations: 76 www.sciencedirect.com
M Lee, HK Strahlendorf, JC Strahlendorf - Brain research, 1988 - Elsevier
The effects of N-methyl-d-aspartic acid (NMDA) and l-homocysteic acid (LH) were measured on cerebellar Purkinje neurons. In urethane-anesthetized rats, iontophoretic application of …
Number of citations: 24 www.sciencedirect.com
PC May, PN Gray - Life sciences, 1985 - Elsevier
… L-homocysteic acid compared to controls. In contrast to glutamate, no cellular metabolism of L-homocysteic acid … the increased cytotoxlcity of L-homocysteic acid compared to glutamate. …
Number of citations: 10 www.sciencedirect.com
PL Herrling, J Maeder, CL Meier, KQ Do - Neuroscience, 1989 - Elsevier
The enantiomers of homocysteic acid have been applied by microiontophoresis to neurons of the cat caudate nucleus in situ. The (l)-enantiomer elicited a bursty firing pattern similar to …
Number of citations: 16 www.sciencedirect.com

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